4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is an organic compound with the molecular formula and a molecular weight of approximately 263.34 g/mol. This compound is classified as a derivative of benzamide, characterized by the presence of an amino group and a methoxy substituent on the aromatic ring, along with a piperidine moiety. Its structural uniqueness contributes to its potential applications in various scientific fields, particularly in medicinal chemistry .
The synthesis of 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl chloride with 1-methylpiperidine under basic conditions, often using triethylamine to neutralize the hydrochloric acid generated during the reaction. The reaction is conducted at room temperature, allowing for sufficient time for completion, followed by purification through recrystallization or column chromatography .
In an industrial context, this synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure product purity.
The molecular structure of 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide features:
The compound's structural formula can be represented as follows:
This structure plays a crucial role in its chemical reactivity and biological activity .
4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide can participate in various chemical reactions:
The major products formed from these reactions include nitro derivatives upon oxidation and various substituted benzamides from nucleophilic substitution .
The mechanism of action for 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide is primarily linked to its interactions with specific biological targets. Preliminary studies suggest that this compound may bind to certain enzymes or receptors, thereby modulating their activity. This interaction could influence cellular signaling pathways and gene expression, although detailed mechanisms remain under investigation .
The physical properties of 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide include:
Chemical properties may include:
These properties are essential for understanding its behavior in various applications and reactions .
4-Amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide has several notable applications in scientific research:
The structural optimization of 4-amino-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide derivatives originates from efforts to develop dual inhibitors targeting polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). BI-2536, a clinical PLK1 inhibitor (PLK1 IC₅₀ = 0.004 µM), was identified as a moderate BRD4 binder (BRD4-BD1 IC₅₀ = 0.205 µM). Its scaffold features a dihydropteridinone core with five modifiable sites (Sites 1–5) [1] [3] [9]. Site 1 (amide methylation) serves as an acetyl-lysine (KAc) mimetic for BRD4 binding, while Site 4 (cyclopentyl group) influences PLK1 selectivity. Molecular docking revealed that the methylated amide carbonyl forms water-mediated hydrogen bonds with BRD4’s conserved asparagine (N140), and the methyl group occupies a hydrophobic subpocket (F83/I146/C136) [1] [7].
Key modifications to enhance dual inhibition include:
Table 1: Activity Profiles of Key BI-2536 Analogues
Compound | R1 (Site 1) | R4 (Site 4) | BRD4-BD1 IC₅₀/Kᵢ (nM) | PLK1 IC₅₀/Kᵢ (nM) |
---|---|---|---|---|
BI-2536 | Methyl | Cyclopentyl | 205 ± 8 | 4 ± 0.5 |
39j | Methyl | 3-Bromobenzyl | 8.7 ± 1.3 | 5,800 ± 990 |
6 | Methyl | Cyclopentyl | 2,579 ± 180 | 9.9 ± 1.1 |
The dihydropteridinone core of BI-2536 analogues is synthesized via regioselective nucleophilic aromatic substitution (SNAr). This reaction leverages the ortho-directing effect of a nitro group to control amine addition at the C2 position of 2,6-dichloro-3-nitropyrimidine. The nitro group facilitates intramolecular hydrogen bonding, steering nucleophilic attack to form tertiary aniline intermediates (e.g., 12–17) [3].
Critical process parameters include:
Table 2: Key Intermediates for Dihydropteridinone Synthesis
Intermediate | R1 Group | R2 Group | Function |
---|---|---|---|
12–17 | Varied alkyl | Cyclic ketone | SNAr products for cyclization |
18–23 | Preserved | Preserved | Dihydropteridinone precursors |
Installation of the 1-methylpiperidin-4-yl group at the aniline terminus employs reductive amination. This method couples ketones (e.g., 1-methylpiperidin-4-one) with primary amines derived from amino acid esters. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent in dichloroethane (DCE) at ambient temperature [3] [6].
Optimization strategies include:
Site 1 methylation is pivotal for BRD4 inhibition. Unmethylated amides (e.g., Compounds 3 and 4) exhibit >1000-fold reduced BRD4 affinity (IC₅₀ >10 µM) compared to methylated analogues. The N-methyl group mimics the methyl moiety of acetylated lysine, enabling hydrogen bonding with BRD4’s asparagine (N140) and hydrophobic burial in the ZA channel [1] [4].
Systematic SAR studies demonstrate:
Table 3: Impact of Site 1 Methylation on Binding Affinity
Compound | Site 1 Group | BRD4-BD1 IC₅₀ (µM) | PLK1 IC₅₀ (µM) | Selectivity (PLK1 vs. BRD4) |
---|---|---|---|---|
3 | H | >10 | 2.62 | 263-fold ↑ PLK1 |
4 | H | >10 | 0.037 | 270-fold ↑ PLK1 |
5 | Methyl | 0.084 ± 0.006 | 0.0011 | 76-fold ↑ PLK1 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7